molecular formula C15H15ClN2O2 B2788481 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1397228-81-7

2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2788481
CAS No.: 1397228-81-7
M. Wt: 290.75
InChI Key: UAYTYGGQBYFZBT-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a chloro group, a hydroxy-methylphenyl group, and a pyridinylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-chloroacetamide, 4-hydroxy-3-methylphenylamine, and pyridine-4-carboxaldehyde.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. A catalyst such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous flow processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 2-keto-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide.

    Reduction: Formation of N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide.

    Substitution: Formation of N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide
  • 2-Chloro-N-(3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide
  • 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

  • Structural Features : The presence of both a hydroxy-methylphenyl group and a pyridinylmethyl group in the same molecule.
  • Biological Activity : Potential unique biological activities due to the specific arrangement of functional groups.

Properties

IUPAC Name

2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-11-8-13(2-3-14(11)19)18(15(20)9-16)10-12-4-6-17-7-5-12/h2-8,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYTYGGQBYFZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CC2=CC=NC=C2)C(=O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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